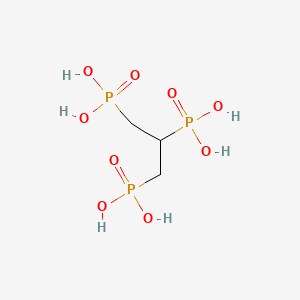
Propane triphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane triphosphonate can be synthesized through the reaction of a propargyl compound, such as propargyl alcohol, with hydrogen dialkylphosphite in the presence of an alkali metal . This reaction typically requires controlled conditions to ensure the proper formation of the triphosphonate structure.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
Propane triphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized propane derivatives.
Aplicaciones Científicas De Investigación
Propane triphosphonate has several scientific research applications:
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Mecanismo De Acción
The mechanism of action of propane triphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonic acid groups can bind to metal ions and other active sites, modulating the activity of these targets. This binding can lead to changes in the biochemical pathways, influencing processes such as bone resorption and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to propane triphosphonate include other phosphonates, such as:
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Nitrilotri(methylphosphonic acid): Used in various industrial applications, including as a chelating agent.
Uniqueness
This compound is unique due to its specific structure, which provides distinct chemical properties and reactivity
Propiedades
Número CAS |
25404-72-2 |
|---|---|
Fórmula molecular |
C3H11O9P3 |
Peso molecular |
284.04 g/mol |
Nombre IUPAC |
1,3-diphosphonopropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H11O9P3/c4-13(5,6)1-3(15(10,11)12)2-14(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12) |
Clave InChI |
SXGRAKNNKBAFML-UHFFFAOYSA-N |
SMILES |
C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
Sinónimos |
propane triphosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















